1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone
Description
1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group attached to a piperazine ring, which is further connected to a pyrimidoindole moiety via a sulfanyl linkage. The unique structure of this compound makes it a potential candidate for various applications in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C23H22FN5OS |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C23H22FN5OS/c1-15-6-7-18-16(12-15)21-22(27-18)23(26-14-25-21)31-13-20(30)29-10-8-28(9-11-29)19-5-3-2-4-17(19)24/h2-7,12,14,27H,8-11,13H2,1H3 |
InChI Key |
WBXDHHGKOSWYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE involves multiple steps, starting from the preparation of the fluorophenylpiperazine intermediate. This intermediate is then reacted with a pyrimidoindole derivative under specific conditions to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Chemical Reactions Analysis
1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Medicinal Chemistry: It is being explored for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.
Biological Research: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyrimidoindole group can inhibit specific enzymes involved in cellular signaling pathways . These interactions lead to modulation of biological processes, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar compounds include:
1-(p-Fluorophenyl)piperazine: This compound shares the fluorophenylpiperazine moiety but lacks the pyrimidoindole group, making it less complex and potentially less versatile.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound has a similar fluorophenylpiperazine structure but differs in the attached groups, leading to different biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
